molecular formula C17H16ClN3O3S B7714125 N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide

N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B7714125
M. Wt: 377.8 g/mol
InChI Key: OUHBZUKKTRPTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide, also known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and to induce apoptosis (programmed cell death) in these cells. Additionally, N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. It has also been reported to improve cognitive function and to protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide exhibits potent biological activity at low concentrations, making it a valuable tool for studying various biological processes. However, N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.

Future Directions

There are several future directions for research on N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide. One potential area of investigation is the development of novel derivatives of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide and to determine its potential applications in the treatment of various diseases. Finally, more research is needed to assess the potential toxicity and side effects of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide in vivo.

Synthesis Methods

N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with ethyl chloroacetate to form 2-(2-chlorophenyl)acetohydrazide. The final step involves the reaction of 2-(2-chlorophenyl)acetohydrazide with p-toluenesulfonyl chloride to form N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide has been widely used in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor, anti-inflammatory, and antioxidant activities. Additionally, N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide has been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-12-6-8-13(9-7-12)25(22,23)19-11-10-16-20-17(21-24-16)14-4-2-3-5-15(14)18/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHBZUKKTRPTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-methylbenzene-1-sulfonamide

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